molecular formula C18H20BrN3O B12506714 3-(4-bromophenyl)-N-methoxy-7-propyl-7,8-dihydro-6H-cinnolin-5-imine

3-(4-bromophenyl)-N-methoxy-7-propyl-7,8-dihydro-6H-cinnolin-5-imine

Cat. No.: B12506714
M. Wt: 374.3 g/mol
InChI Key: FODLNCWXFGFHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromophenyl)-N-methoxy-7-propyl-7,8-dihydro-6H-cinnolin-5-imine is a synthetic organic compound that belongs to the class of cinnoline derivatives This compound is characterized by the presence of a bromophenyl group, a methoxy group, and a propyl group attached to a dihydrocinnoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-N-methoxy-7-propyl-7,8-dihydro-6H-cinnolin-5-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenylamine, undergoes a reaction with a suitable aldehyde to form an imine intermediate.

    Cyclization: The imine intermediate is then subjected to cyclization under acidic or basic conditions to form the cinnoline core.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Addition of the Propyl Group: The propyl group is added through a nucleophilic substitution reaction using a propyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-N-methoxy-7-propyl-7,8-dihydro-6H-cinnolin-5-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-bromophenyl)-N-methoxy-7-propyl-7,8-dihydro-6H-cinnolin-5-imine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-N-methoxy-7-propyl-7,8-dihydro-6H-cinnolin-5-imine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-bromophenyl)-N-methoxy-7-propyl-7,8-dihydro-6H-cinnolin-5-imine is unique due to its specific combination of functional groups and the cinnoline core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H20BrN3O

Molecular Weight

374.3 g/mol

IUPAC Name

3-(4-bromophenyl)-N-methoxy-7-propyl-7,8-dihydro-6H-cinnolin-5-imine

InChI

InChI=1S/C18H20BrN3O/c1-3-4-12-9-17-15(18(10-12)22-23-2)11-16(20-21-17)13-5-7-14(19)8-6-13/h5-8,11-12H,3-4,9-10H2,1-2H3

InChI Key

FODLNCWXFGFHKI-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.